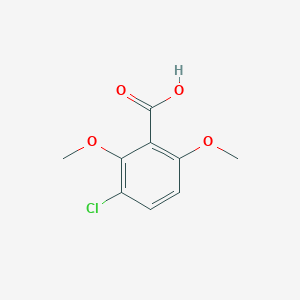

3-Chloro-2,6-dimethoxybenzoic acid

説明

3-Chloro-2,6-dimethoxybenzoic acid (CAS 36335-47-4) is a halogenated benzoic acid derivative with the molecular formula C₉H₉ClO₄ and a molecular weight of 216.62 g/mol . It features a chlorine substituent at position 3 and methoxy groups at positions 2 and 6 on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, owing to its reactive carboxylic acid group and stabilized aromatic substitution pattern. Its crystal structure has been studied in co-crystalline complexes, where it forms hydrogen bonds with flavones via its acidic hydrogen .

特性

IUPAC Name |

3-chloro-2,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZTVXIMOQUOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346440 | |

| Record name | 3-Chloro-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36335-47-4 | |

| Record name | 3-Chloro-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chlorination of 2,6-Dimethoxybenzoic Acid

One of the most common methods involves the chlorination of 2,6-dimethoxybenzoic acid using N-chlorosuccinimide as the chlorinating agent. The reaction conditions typically include:

Reagents :

- 2,6-Dimethoxybenzoic acid

- N-chlorosuccinimide

- [TEMPO][OTf] (a catalyst)

Solvent : Chloroform

Conditions : The reaction is carried out at room temperature for approximately 12 hours.

Yield : This method yields approximately 80% of the desired product after purification through column chromatography.

Alternative Synthesis via Thionyl Chloride

Another method utilizes thionyl chloride for chlorination in the presence of a solvent such as toluene, often with a catalyst like N,N-dimethylformamide. The steps include:

- Dissolving 2,6-dimethoxybenzoic acid in toluene.

- Adding thionyl chloride slowly while stirring.

- Heating the mixture to facilitate the reaction.

- Removing excess solvent and purifying the product through recrystallization.

This method also provides good yields but may require careful handling due to the reactivity of thionyl chloride.

Comparative Analysis of Synthesis Routes

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination with N-chlorosuccinimide | 2,6-Dimethoxybenzoic acid, N-chlorosuccinimide, [TEMPO][OTf] | Room temperature, 12 hours | ~80% | Simple procedure; effective purification |

| Chlorination with Thionyl Chloride | 2,6-Dimethoxybenzoic acid, Thionyl chloride | Heated in toluene | Variable | Requires careful handling; effective for larger scale |

Mechanistic Insights

The chlorination process typically involves an electrophilic aromatic substitution mechanism where the chlorine atom replaces a hydrogen atom on the aromatic ring. The presence of methoxy groups enhances the electron density on the ring, making it more susceptible to electrophilic attack.

Applications and Biological Activity

This compound has been studied for its potential pharmacological properties:

Antifungal Activity : Related compounds exhibit significant antifungal properties against various pathogens.

Antimalarial Activity : Structure–activity relationship studies suggest that chlorinated derivatives may enhance activity against malaria parasites.

Data Tables

Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉ClO₄ |

| Molecular Weight | 216.62 g/mol |

| CAS Number | 36335-47-4 |

| Melting Point | 129-132 °C |

化学反応の分析

Types of Reactions: 3-Chloro-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium acetate and bromine in acetic acid can be used for substitution reactions.

Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

生物活性

3-Chloro-2,6-dimethoxybenzoic acid is a benzoic acid derivative that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article synthesizes current knowledge regarding its biological activity, including its synthesis, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₉H₈ClO₄

- Molecular Weight : 211.61 g/mol

- CAS Number : 36335-47-4

- Melting Point : 129-132 °C

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the antifungal properties of related dimethoxybenzoic acids against postharvest pathogens in strawberries, suggesting that structural modifications can enhance efficacy against various microbial strains .

Antimalarial Activity

A detailed structure–activity relationship (SAR) study on chlorinated arylvinylquinolines revealed that the introduction of chlorine at specific positions can enhance antiplasmodial activity. The findings suggest that chlorinated compounds, including 3-chloro derivatives, may exhibit increased potency against malaria parasites compared to their non-chlorinated counterparts .

| Compound | EC50 (nM) | Activity |

|---|---|---|

| Unsubstituted | 41.2 ± 5.3 | Baseline |

| 4-Nitro | 28.6 ± 0.9 | Enhanced |

| 3-Chloro | 37.0 ± 4.3 | Improved |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the positioning and type of substituents on the benzoic acid core significantly influence biological activity. For instance, the presence of a chlorine atom at the C6 position has been shown to improve antiplasmodial potency compared to other substituents like methoxy or fluoro groups .

The precise mechanism through which this compound exerts its biological effects remains an area of active investigation. However, it is hypothesized that its action may involve interference with metabolic pathways in target organisms, possibly by disrupting cellular integrity or inhibiting essential enzymes.

Case Studies and Research Findings

- Antifungal Activity :

- Antimalarial Efficacy :

-

Pharmacological Applications :

- The compound's potential extends beyond antimicrobial applications; it has been explored for anti-inflammatory and analgesic properties in preliminary studies, although more research is needed to substantiate these claims.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antipsychotic Agents

3-Chloro-2,6-dimethoxybenzoic acid serves as an important intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of antipsychotic medications. It is utilized in the preparation of 2,6-dialkoxybenzamide derivatives, which have shown efficacy as antipsychotic agents with reduced side effects compared to traditional treatments. For instance, in one patent application, the compound is described as a precursor for synthesizing sulpiride analogs, which are known to exhibit lower extra-pyramidal side effects in clinical use .

1.2 Enzyme Inhibition Studies

Research has highlighted the potential of this compound as a scaffold for designing selective inhibitors of monoamine oxidase B (MAO-B). In vitro studies have demonstrated that derivatives based on this compound can effectively inhibit MAO-B at nanomolar concentrations, suggesting its utility in treating neurodegenerative diseases such as Parkinson's disease .

Material Science Applications

2.1 Polymorphism Control

In material science, this compound has been studied for its role in controlling polymorphic outcomes during crystallization processes. A study investigated the effects of various additives on the crystallization behavior of 2,6-dimethoxybenzoic acid derivatives, revealing that modifications to the molecular structure can significantly influence the crystalline form obtained . This has implications for drug formulation and stability.

Case Study 1: Antipsychotic Development

In a study focusing on the synthesis of new antipsychotic agents, researchers synthesized several derivatives from this compound. The resulting compounds were evaluated for their binding affinity to dopamine receptors and their ability to mitigate symptoms of psychosis in animal models. Results indicated that certain derivatives exhibited promising pharmacological profiles with reduced side effects compared to existing treatments .

Case Study 2: MAO-B Inhibition

A research article detailed the synthesis and evaluation of several this compound derivatives as selective MAO-B inhibitors. The study utilized both in vitro assays and computational modeling to assess binding interactions with the enzyme. The findings suggested that specific modifications to the chemical structure enhanced inhibitory potency, making these compounds potential candidates for further development in neuropharmacology .

Data Tables

類似化合物との比較

Comparison with Structural Analogs

Halogenated Benzoic Acids

4-Chlorobenzoic Acid (CAS 74-11-3)

- Structure : Single chlorine substituent at position 4.

- Properties: Assay purity: ≥98% (determined via potentiometric titration with NaOH) . Solubility: 1 g dissolves in 25 mL of 0.5 N NaOH, forming a clear solution .

- Key Difference : The absence of methoxy groups in 4-chlorobenzoic acid increases its solubility in polar solvents compared to 3-chloro-2,6-dimethoxybenzoic acid, which is more hydrophobic due to methoxy substitution.

3-Bromo-2,6-dimethoxybenzoic Acid

- Structure : Bromine replaces chlorine at position 3.

- Properties :

- Key Difference : Bromine’s stronger electron-withdrawing effect may enhance acidity and alter reaction kinetics in substitution reactions compared to the chloro analog.

Methoxy-Modified Analogs

3-Chloro-2-methoxybenzoic Acid (CAS 3260-93-3)

- Structure : Lacks the 6-methoxy group.

- Properties :

- Key Difference : Reduced steric hindrance and lower hydrophobicity may improve solubility in aqueous systems.

3,5-Dichloro-2,6-dimethoxybenzoic Acid (CAS 73219-91-7)

Nitro-Substituted Derivatives

3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid (CAS 175135-56-5)

- Structure : Nitro group at position 5.

- Properties: Molecular formula: C₉H₇ClNO₆, molecular weight: 260.61 g/mol . Purity: ≥98% (Thermo Scientific) .

- Key Difference : The nitro group introduces strong electron-withdrawing effects, increasing acidity and making the compound more reactive in reduction or displacement reactions. Safety risks are elevated due to nitro group toxicity .

Hydroxy-Substituted Analogs

3-Chloro-2,6-dihydroxybenzoic Acid (CAS 26754-77-8)

- Structure : Methoxy groups replaced by hydroxyls.

- Properties :

- Key Difference : Hydroxyl groups increase polarity and acidity (pKa ~2-3 for dihydroxybenzoic acids) compared to methoxy-substituted analogs. Hydrogen bonding capacity is higher, influencing crystal packing and solubility.

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-chloro-2,6-dimethoxybenzoic acid?

- Methodological Answer : The compound can be synthesized via halogenation of 2,6-dimethoxybenzoic acid using chlorinating agents (e.g., Cl₂, SOCl₂) under controlled conditions. Evidence from analogous brominated systems (e.g., 4-bromo-2,6-dimethoxybenzoic acid) suggests that regioselectivity is influenced by steric and electronic factors of the methoxy groups . Post-synthesis purification typically involves recrystallization from ethanol-water mixtures or column chromatography with silica gel.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm substitution patterns (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm; ¹³C NMR for carbonyl at ~170 ppm).

- HPLC : Assess purity (>98% by reverse-phase C18 column, UV detection at 254 nm).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M-H]⁻ at m/z 228/230 for Cl isotope pattern). Reference spectral libraries like NIST for cross-verification .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloro substituent. Avoid exposure to light, as methoxy groups may undergo photodegradation. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can crystallographic studies resolve weak electron density for this compound in fragment-based drug discovery?

- Methodological Answer : In X-ray crystallography, use brominated analogs (e.g., 3-bromo-2,6-dimethoxybenzoic acid) as isosteric probes for anomalous scattering to locate binding sites. Automated data collection (e.g., AutoDrug at SSRL) and software suites like WinGX can refine partial occupancy fragments . For chlorine, employ high-resolution detectors (e.g., Dectris EIGER) to enhance signal-to-noise ratios.

Q. What experimental strategies address contradictory reactivity outcomes in halogenation reactions of dimethoxybenzoic acids?

- Methodological Answer : Reaction pathways may vary due to competing demethylation or decarboxylation. For example, 4-bromo-2,6-dimethoxybenzoic acid undergoes decarboxylation under thermal conditions, yielding bromophenol derivatives . To mitigate this:

- Optimize reaction temperature (e.g., <60°C).

- Use protecting groups (e.g., methyl esters) for the carboxylic acid.

- Monitor intermediates via TLC or in situ IR spectroscopy.

Q. How do halogen-carbonyl interactions influence binding affinity in protease inhibition studies?

- Methodological Answer : In HIV-1 protease studies, the chloro group in this compound may form halogen bonds with backbone carbonyls (e.g., Val56), enhancing binding. Compare binding modes with brominated analogs (e.g., Br6 in ) via molecular docking (AutoDock Vina) and MD simulations (GROMACS). Validate using isothermal titration calorimetry (ITC) to quantify ΔG and ΔH .

Q. What are the challenges in interpreting NMR data for halogenated dimethoxybenzoic acids?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。